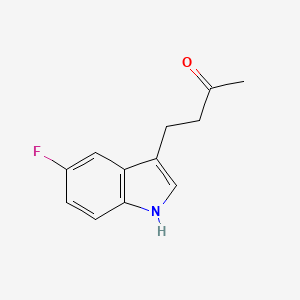
4-(5-Fluoro-1h-indol-3-yl)butan-2-one
Übersicht
Beschreibung
“4-(5-Fluoro-1h-indol-3-yl)butan-2-one” is a chemical compound with the empirical formula C12H13NO . It is a heterocyclic compound and is part of the indole family . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCC(=O)CCc1c[nH]c2ccccc12 . This indicates that the compound contains a butan-2-one group attached to an indole ring . Physical And Chemical Properties Analysis
The compound “this compound” is a solid with a melting point of 92-97 °C . It has a molecular weight of 187.24 .Wissenschaftliche Forschungsanwendungen
1. Catalytic Activity in Synthesis and Biological Applications
The compound's derivatives have been synthesized using nickel ferrite nanoparticles, indicating its utility in chemical synthesis and potential biological activities. These derivatives exhibit promising antioxidant and antimicrobial activities, suggesting their relevance in pharmaceutical and biomedical research (Rao et al., 2019).
2. Affinity for Sigma Binding Sites
Research on 4-(1H-indol-3-yl)-1-butyl-substituted compounds, related to 4-(5-Fluoro-1h-indol-3-yl)butan-2-one, demonstrates high affinity for both sigma 1 and sigma 2 binding sites. These compounds also interact with various neurotransmitter receptors, which could be significant in neurological and psychiatric research (Perregaard et al., 1995).
3. Synthesis of Indole-based Oxadiazole Scaffolds
Indole derivatives, including 4-(1H-indol-3-yl)butanoic acid, have been transformed into various potent urease inhibitors. This research highlights the compound's importance in developing therapeutic agents, particularly in drug design programs (Nazir et al., 2018).
4. Antimicrobial, Antiinflammatory, and Antiproliferative Activities
Derivatives of this compound have been studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and antiproliferative effects. This research supports its potential applications in developing treatments for various diseases (Narayana et al., 2009).
5. Electrophilic Substitution in Indoles
Studies on compounds like 4-(1-Methylindol-3-yl)butan-1-ol, closely related to the compound , indicate their potential in organic chemistry, particularly in reactions involving electrophilic substitution (Jackson & Naidoo, 1973).
Eigenschaften
IUPAC Name |
4-(5-fluoro-1H-indol-3-yl)butan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO/c1-8(15)2-3-9-7-14-12-5-4-10(13)6-11(9)12/h4-7,14H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOQAXTVQABZFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CNC2=C1C=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

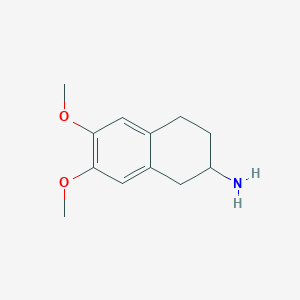


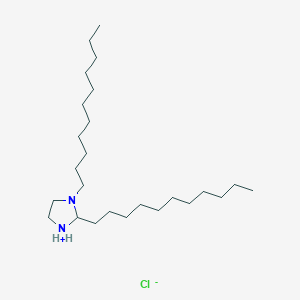
![4'-Cyano-[1,1'-biphenyl]-4-yl acrylate](/img/structure/B3278263.png)
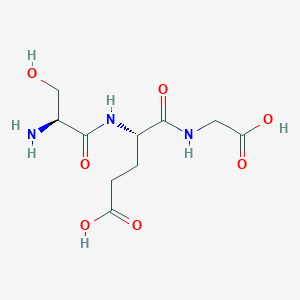
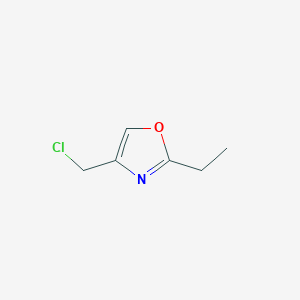
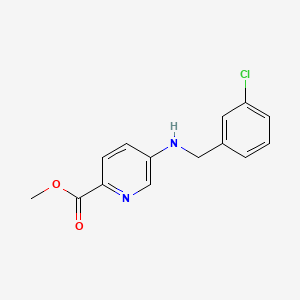
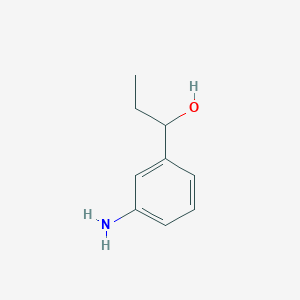
![2-Phenylbenzo[d]oxazole-5-carbaldehyde](/img/structure/B3278301.png)
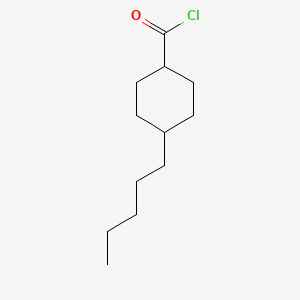
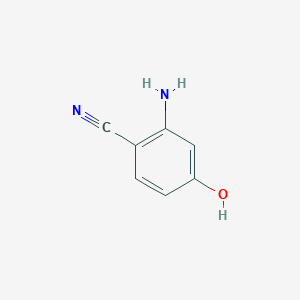
![8-Chloro-6-phenylimidazo[1,2-a]pyrazine](/img/structure/B3278336.png)
![Imidazo[1,2-a]pyridin-8-amine, 6-phenyl-](/img/structure/B3278344.png)